molecular formula C9H6Br2O B8739332 2-bromo-3-(bromomethyl)benzofuran CAS No. 38281-50-4

2-bromo-3-(bromomethyl)benzofuran

Cat. No.: B8739332
CAS No.: 38281-50-4
M. Wt: 289.95 g/mol
InChI Key: WDBPZYOUMCCOEO-UHFFFAOYSA-N
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Description

2-Bromo-3-(bromomethyl)benzofuran is a brominated derivative of the benzofuran scaffold, a privileged structure in medicinal chemistry known for its diverse biological properties. This compound serves as a versatile and critical synthetic intermediate in organic chemistry and drug discovery research. Its molecular framework, featuring reactive bromine substituents, allows for further functionalization to create novel compounds for biological evaluation . Benzofuran derivatives have emerged as important scaffolds with significant potential in anticancer research . Studies on related halogenated benzofurans have demonstrated that the introduction of bromine can substantially increase cytotoxic activity . For instance, certain bromo-methyl-substituted benzofurans have shown remarkable cytotoxicity against human leukemia cell lines (K562, HL-60) and have been identified as selective Polo-like kinase 1 (PLK1) inhibitors, inducing mitotic catastrophe in cancer cells . The mechanism of action for this compound class often involves the ability of the bromine atom to form halogen bonds—an attractive non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site on a biological target. This interaction can significantly enhance the binding affinity and biological potency of the resulting molecules . Beyond oncology, the benzofuran core is found in compounds with a broad spectrum of researched activities, including antifungal, antimicrobial, and anti-parasitic effects, making it a valuable template for developing new therapeutic agents . Researchers utilize this compound as a key precursor for synthesizing more complex molecules to explore these structure-activity relationships. This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

38281-50-4

Molecular Formula

C9H6Br2O

Molecular Weight

289.95 g/mol

IUPAC Name

2-bromo-3-(bromomethyl)-1-benzofuran

InChI

InChI=1S/C9H6Br2O/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4H,5H2

InChI Key

WDBPZYOUMCCOEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)Br)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-(bromomethyl)benzofuran typically involves the bromination of 3-(bromomethyl)-1-benzofuran. This can be achieved through the following steps:

    Starting Material: The synthesis begins with 1-benzofuran, which is commercially available or can be synthesized through various methods.

    Bromination: The 1-benzofuran is first brominated to form 3-(bromomethyl)-1-benzofuran. This step involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Further Bromination: The 3-(bromomethyl)-1-benzofuran is then subjected to further bromination to introduce the second bromine atom at the 2-position of the benzofuran ring. This step can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-3-(bromomethyl)benzofuran undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding benzofuran derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 3-(methyl)-1-benzofuran.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

    Substitution Reactions: Products include 2-amino-3-(bromomethyl)-1-benzofuran, 2-thio-3-(bromomethyl)-1-benzofuran, and 2-alkoxy-3-(bromomethyl)-1-benzofuran.

    Oxidation Reactions: Products include 2-bromo-3-(bromomethyl)-1-benzofuran derivatives with various oxidized functional groups.

    Reduction Reactions: Products include 3-(methyl)-1-benzofuran and other reduced derivatives.

Scientific Research Applications

2-bromo-3-(bromomethyl)benzofuran has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-3-(bromomethyl)benzofuran involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in electrophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This can result in the inhibition or activation of specific enzymes and receptors, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Reactivity

The biological and chemical properties of benzofuran derivatives are highly sensitive to substituent positioning. Below is a comparison of 2-bromo-3-(bromomethyl)benzofuran with analogs differing in halogen placement or functional groups:

Table 1: Substituent Effects on Activity and Selectivity
Compound Substituents (Position) Key Findings Reference
This compound Br (C-2), BrCH2 (C-3) High reactivity due to bromomethyl group; potential for nucleophilic substitution .
2-Bromo-3-methylbenzofuran Br (C-2), CH3 (C-3) Reduced reactivity compared to bromomethyl analog; lower cytotoxicity .
2d derivative () BrCH2 (C-2), Acetyl (C-6) Loss of selectivity compared to lead compound IX; halogen positioning critical for activity .
5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran Br (C-5), ethylsulfinyl (C-3) Enhanced antifungal and antitumor activity due to sulfinyl group .
2-Bromo-7-((dimethylamino)methyl)-3-phenyl-6-benzofuranol () Br (C-2), dimethylaminomethyl (C-7) Improved hydrophilicity and enzyme binding via amino group .

Key Observations :

  • Biological Activity : Halogen placement (e.g., C-2 vs. C-5) and additional functional groups (e.g., sulfinyl, acetyl) significantly modulate activity. For example, sulfinyl groups enhance antifungal properties, while acetyl groups may reduce selectivity .
  • Hydrophilicity: Introduction of polar groups (e.g., dimethylaminomethyl in ) improves water solubility, whereas bromine atoms increase lipophilicity .

Pharmacological and Binding Properties

Benzofuran derivatives often exhibit competitive binding to enzymes or receptors. A comparison of binding energies (Table 2) highlights substituent effects:

Table 2: Binding Energies of Select Benzofuran Derivatives
Compound Binding Energy (kcal/mol) Target Reference
Streptomycin (reference) -5.99 Antimicrobial target
Fluconazole (reference) -5.47 Antifungal target
5c (benzofuran derivative) -5.29 GluN-6-P
5d (benzofuran derivative) -5.25 GluN-6-P

Implications for this compound : While specific binding data for this compound are unavailable, analogs like 5c and 5d (Table 2) demonstrate that brominated benzofurans exhibit binding energies comparable to clinical antifungals (e.g., fluconazole). The dual bromination in this compound may further enhance target affinity due to increased electron-withdrawing effects and steric interactions .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and bromine positions. ²D NMR (e.g., COSY, HSQC) resolves overlapping signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns from bromine .
  • X-ray Crystallography : Resolve crystal structures using SHELX or ORTEP-3 for unambiguous stereochemical assignment .

How can structure-activity relationship (SAR) studies be designed to evaluate brominated benzofuran derivatives?

Q. Advanced Research Focus

  • Substituent Variation : Systematically modify substituents at C-2/C-3 to assess electronic effects (e.g., electron-withdrawing bromine vs. methyl groups) .
  • Bioactivity Assays : Test cytotoxicity (IC₅₀) against cancer cell lines (e.g., HCT-116, MDA-MB-468) and correlate with substituent properties via QSAR models .
  • Molecular Docking : Simulate binding to targets like kinases or DNA using AutoDock Vina to identify critical interactions (e.g., hydrogen bonds with SER-665) .

What strategies resolve contradictions in crystallographic data for brominated benzofurans?

Q. Advanced Research Focus

  • Multi-Software Validation : Cross-validate structures using SHELXL (for refinement) and OLEX2 (for visualization) to address disorder or twinning .
  • High-Resolution Data : Collect data at low temperature (100 K) to improve resolution (<0.8 Å). Use anomalous scattering from bromine for phase determination .
  • Hydrogen Bond Analysis : Identify C–H···O or Br···Br interactions to confirm packing stability .

How can competing side reactions during bromomethyl group introduction be mitigated?

Q. Advanced Research Focus

  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) with TMSCl before bromination .
  • Low-Temperature Control : Perform reactions at –20°C to suppress polymerization or over-bromination .
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance regioselectivity .

What in silico methods predict the bioactivity of this compound derivatives?

Q. Advanced Research Focus

  • QSAR Modeling : Use Multiple Linear Regression (MLR) to correlate logP, polar surface area, and IC₅₀ values .
  • Pharmacophore Mapping : Identify essential features (e.g., hydrophobic bromine, hydrogen bond acceptors) using Schrödinger’s Phase .
  • ADMET Prediction : Employ SwissADME to assess bioavailability and toxicity risks .

How do electronic effects of substituents influence anticancer activity in brominated benzofurans?

Q. Advanced Research Focus

  • Electron-Withdrawing Groups : Bromine at C-3 enhances electrophilicity, promoting DNA adduct formation .
  • Methyl Group Impact : A bromomethyl group at C-3 increases lipophilicity, improving membrane permeability (logP >3) .
  • Enzyme Inhibition : Substituents alter binding to CYP450 enzymes, affecting metabolic stability .

What toxicological assessments are essential for preclinical development of brominated benzofurans?

Q. Advanced Research Focus

  • In Vivo Toxicity : Dose rodents intraperitoneally (10–100 mg/kg) to monitor liver/kidney damage via serum ALT/AST levels .
  • Genotoxicity Testing : Conduct Ames tests to detect mutagenicity from bromine-derived reactive intermediates .
  • Biomarker Identification : Measure DNA adducts (e.g., via LC-MS) to assess carcinogenic potential .

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